molecular formula C19H18N2O4S B2647315 2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate CAS No. 953000-98-1

2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate

Cat. No.: B2647315
CAS No.: 953000-98-1
M. Wt: 370.42
InChI Key: FFAXRCREWGTHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate is a complex organic compound that features a benzothiazole ring fused with a morpholine moiety and a methoxybenzoate group. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)

    Reduction: LiAlH₄, NaBH₄, ethanol (EtOH)

    Substitution: Amines, thiols, DMF, K₂CO₃

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted benzothiazoles

Comparison with Similar Compounds

2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate can be compared with other benzothiazole derivatives:

These compounds share the benzothiazole scaffold but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound in various applications.

Properties

IUPAC Name

(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-14-4-2-13(3-5-14)18(22)25-15-6-7-16-17(12-15)26-19(20-16)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAXRCREWGTHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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